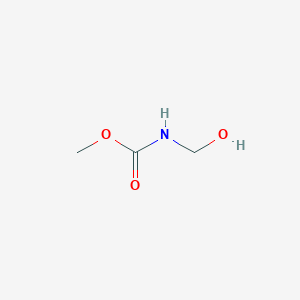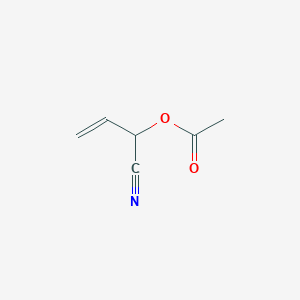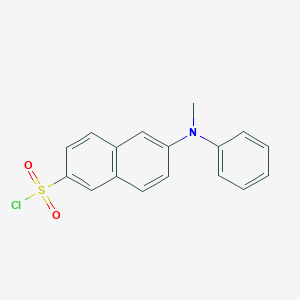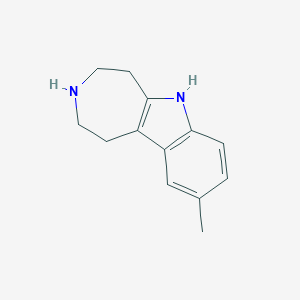
Methyl (hydroxymethyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (hydroxymethyl)-carbamate is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol It is an ester derivative of carbamic acid, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (hydroxymethyl)-carbamate can be synthesized through the reaction of carbamic acid derivatives with methanol under controlled conditions. One common method involves the esterification of carbamic acid with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of carbamic acid, (hydroxymethyl)-, methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (hydroxymethyl)-carbamate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Carbamate derivatives.
Scientific Research Applications
Methyl (hydroxymethyl)-carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, (hydroxymethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing carbamic acid, which can then interact with enzymes or other biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar in structure but lacks the hydroxymethyl group.
Ethyl carbamate: Contains an ethyl group instead of a methyl group.
Carbamic acid, (hydroxymethyl)-, ethyl ester: Similar structure with an ethyl ester group.
Uniqueness
Methyl (hydroxymethyl)-carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for hydrogen bonding and increases its versatility in chemical reactions compared to other carbamate derivatives .
Properties
CAS No. |
15438-65-0 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) |
InChI Key |
QLIOROOVARTAMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCO |
Canonical SMILES |
COC(=O)NCO |
| 15438-65-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)




![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)





![2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid](/img/structure/B100535.png)
